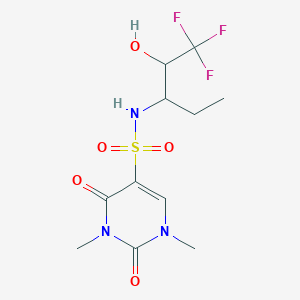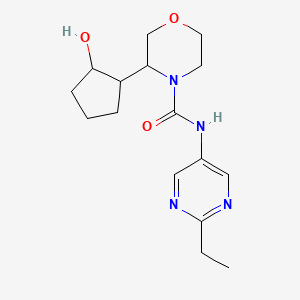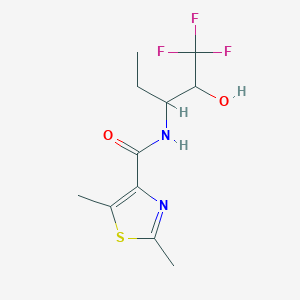![molecular formula C18H22N4O3S B7055725 N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7055725.png)
N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide is a complex organic compound featuring a unique combination of pyrrole, thiazole, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Oxazole Ring Formation: The oxazole ring can be synthesized using the Robinson-Gabriel synthesis, where α-acylamino ketones are cyclized under acidic conditions.
Coupling Reactions: The final step involves coupling the synthesized rings through amide bond formation, typically using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the oxazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: DCC, EDCI.
Bases: Triethylamine, pyridine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological activities due to its heterocyclic structure. It could be investigated for antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored as potential therapeutic agents. The presence of multiple heterocycles suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-2-yl]-acetamide
- 2-(5-methyl-1,2-oxazol-3-yl)oxy]-N-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide stands out due to its specific substitution pattern and the combination of three different heterocyclic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-5-6-22-11(2)7-14(13(22)4)15-10-26-18(19-15)20-16(23)9-24-17-8-12(3)25-21-17/h7-8,10H,5-6,9H2,1-4H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYKTFVFHNJMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C2=CSC(=N2)NC(=O)COC3=NOC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7055652.png)
![[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-(1-methylindol-3-yl)methanone](/img/structure/B7055658.png)
![4-bromo-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7055665.png)
![N-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethylcarbamoylamino)cyclopentane-1-carboxamide](/img/structure/B7055673.png)
![N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-5-cyclopropyl-1,3-oxazole-4-carboxamide](/img/structure/B7055680.png)

![N-cyclopropyl-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-(oxolan-3-ylmethyl)benzamide](/img/structure/B7055689.png)

![[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B7055701.png)

![4-[2-Methyl-1-oxo-1-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)propan-2-yl]oxybenzonitrile](/img/structure/B7055706.png)

